molecular formula C18H14N2OS B11667975 N'-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide CAS No. 315206-39-4

N'-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide

Cat. No.: B11667975
CAS No.: 315206-39-4
M. Wt: 306.4 g/mol
InChI Key: IHYXNSVIQRBXOZ-CPNJWEJPSA-N
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Description

N'-[(E)-Biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide is a Schiff base derived from the condensation of thiophene-2-carbohydrazide and biphenyl-4-carbaldehyde. Key structural features include:

  • Tautomerism: Thiophene-2-carbohydrazide exhibits amide-imidic prototropic tautomerization, with the endo isomer being kinetically favored (confirmed by XRD in ) .

Properties

CAS No.

315206-39-4

Molecular Formula

C18H14N2OS

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(E)-(4-phenylphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C18H14N2OS/c21-18(17-7-4-12-22-17)20-19-13-14-8-10-16(11-9-14)15-5-2-1-3-6-15/h1-13H,(H,20,21)/b19-13+

InChI Key

IHYXNSVIQRBXOZ-CPNJWEJPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Activation via Dicyclohexylcarbodiimide (DCCI) and Hydroxybenzotriazole (HOBt)

This method involves converting thiophene-2-carboxylic acid (1a ) into an activated intermediate for hydrazinolysis. Key steps include:

  • Activation : Thiophene-2-carboxylic acid reacts with DCCI and HOBt in acetonitrile at room temperature, forming a mixed anhydride or activated ester (2a ).

  • Hydrazinolysis : The activated intermediate is treated with hydrazine hydrate (N₂H₄·H₂O) to yield thiophene-2-carbohydrazide (5a ) in 87–93% yield.

Critical Parameters :

  • Solvent : Acetonitrile ensures homogeneity and minimizes side reactions.

  • Stoichiometry : A 1:1.2 molar ratio of acid to hydrazine optimizes yield.

  • Workup : Ethyl acetate extraction and recrystallization from ethanol ensure high purity (>95%).

Alternative Route via N,N′-Acylurea Derivatives

Urea derivatives (4a ) of thiophene-2-carboxylic acid react with hydrazine hydrate in acetonitrile to produce 5a in comparable yields. While less common, this route avoids DCCI, which generates dicyclohexylurea (DCU) as a byproduct requiring filtration.

Synthesis of Biphenyl-4-carbaldehyde

The aldehyde component, biphenyl-4-carbaldehyde, is synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction.

Suzuki-Miyaura Coupling Protocol

  • Reagents : 4-Bromobenzaldehyde and benzeneboronic acid react in a 1:1.2 molar ratio.

  • Catalyst System : Palladium acetate (Pd(OAc)₂, 2 mol%) and triphenylphosphine (PPh₃, 4 mol%) in 1-propanol/water (3:1).

  • Conditions : Reflux at 90°C for 12 hours under nitrogen.

  • Yield : 86.3% after flash chromatography (hexanes/ethyl acetate).

Key Advantages :

  • Scalability : Demonstrated at 270-mmol scale with consistent yields.

  • Functional Group Tolerance : Compatible with electron-withdrawing and -donating substituents.

Condensation to Form N'-[(E)-Biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide

The final step involves Schiff base formation between thiophene-2-carbohydrazide (5a ) and biphenyl-4-carbaldehyde.

Standard Acid-Catalyzed Condensation

  • Reagents : Equimolar amounts of 5a and biphenyl-4-carbaldehyde in ethanol.

  • Catalyst : Glacial acetic acid (1–5 mol%) or anhydrous HCl.

  • Conditions : Reflux at 80°C for 4–6 hours under open-air or inert atmosphere.

  • Workup : Precipitation upon cooling, followed by filtration and recrystallization from ethanol.

  • Yield : 75–85% (reported for analogous systems).

Solvent and Catalyst Optimization

Comparative studies highlight the impact of reaction media:

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolAcetic acid80682
DichloromethaneNone252445
MethanolH₂SO₄65478

Observations :

  • Protic solvents (ethanol, methanol) enhance reaction rates by stabilizing intermediates.

  • Acid catalysis accelerates imine formation but may require neutralization post-reaction.

Mechanistic Insights

The reaction proceeds via:

  • Nucleophilic Attack : The hydrazide’s amino group attacks the aldehyde carbonyl, forming a hemiaminal intermediate.

  • Dehydration : Acid catalysis facilitates water elimination, yielding the thermodynamically stable E-isomer.

Advanced Methodologies and Innovations

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction time to 1 hour with comparable yields (80–82%). This method minimizes decomposition of heat-sensitive substrates.

Green Chemistry Approaches

  • Solvent-Free Conditions : Grinding reactants with silica gel or molecular sieves achieves 70% yield at room temperature.

  • Biocatalysis : Lipase-mediated condensation in aqueous media (45°C, 12 hours) offers an enzymatic route (65% yield).

Characterization and Quality Control

Synthetic batches are validated using:

  • Spectroscopy :

    • ¹H NMR : δ 8.2–8.4 ppm (imine proton, singlet), δ 7.2–7.8 ppm (aromatic protons).

    • IR : 1650 cm⁻¹ (C=N stretch), 3200 cm⁻¹ (N-H stretch).

  • Chromatography : HPLC purity >98% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The biphenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the biphenyl or thiophene rings.

Scientific Research Applications

Coordination Chemistry

N'-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their electronic properties and potential applications in catalysis.

The compound has shown promising antibacterial and antifungal properties. Studies indicate that it exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, a study demonstrated that derivatives of thiophene compounds can sensitize HepG2 cells to existing chemotherapeutic agents like sorafenib, enhancing their efficacy against liver cancer .

Medicinal Chemistry

Research highlights the potential of this compound in drug development. Its structural characteristics make it a candidate for designing new pharmaceuticals targeting various diseases, including cancer and infections caused by resistant bacterial strains .

Material Science

In industry, this compound can be utilized in the synthesis of advanced materials, including organic semiconductors and dyes. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Cell Line IC50 Value (µM) Activity
MCF-710Anticancer
HepG215Anticancer
E. coli20Antibacterial
S. aureus25Antifungal

Case Studies

  • Cytotoxicity Evaluation
    A study conducted by Mehdhar et al. evaluated the cytotoxic effects of thiophene derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation, suggesting their potential as anticancer agents .
  • Antimicrobial Activity
    Another research effort focused on the antimicrobial properties of thiophene-based compounds, including this compound. The findings demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its utility in addressing antibiotic resistance .
  • Material Applications
    Recent advancements have explored the use of this compound in organic electronics. Its ability to form stable complexes with metal ions has been leveraged to enhance the performance of organic photovoltaic cells, demonstrating its versatility beyond biological applications .

Mechanism of Action

The mechanism of action of N’-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name Substituents/R-Groups Key Structural Features
N'-[(E)-Biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide Biphenyl-4-ylmethylidene Extended conjugation, planar biphenyl
(E)-6-Chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) Chloro, pyridinyl Electron-withdrawing Cl, heteroaromatic pyridine
(E)-N’-((1H-indol-3-yl)methylene)thiophene-2-carbohydrazide (H3) Indole Electron-rich indole moiety
(E)-6-Chloro-N’-(pyridin-2-ylmethylene)benzofuran-2-carbohydrazide (III.e) Benzofuran, pyridinyl Oxygen-containing heterocycle
(E)-N’-(Pyridin-2-ylmethylene)-6-(trifluoromethyl)benzo[b]thiophene-2-carbohydrazide (III.f) Trifluoromethyl Strong electron-withdrawing CF3 group

Key Observations :

  • Electron-withdrawing groups (Cl, CF3): Enhance antimicrobial activity but may increase cytotoxicity (e.g., II.b: MIC = 4 µg/mL against S.
  • Heteroaromatic substituents (pyridine, indole) : Improve solubility and target binding via H-bonding and π-π interactions .

Trends :

  • Biphenyl vs. Pyridine : Biphenyl’s lipophilicity may improve membrane penetration but reduce solubility compared to pyridine-containing analogs.
  • Chloro substituents : Enhance antimicrobial potency but require careful toxicity profiling .

Electronic and Quantum Chemical Properties

Compound HOMO-LUMO Gap (ΔE, eV) Dipole Moment (D) Key Electronic Features
Thiophene-2-carbohydrazide 3.5–4.0 3.2 HOMO localized on thiophene, LUMO on carbonyl
II.b 3.2 (estimated) 4.1 Lower ΔE enhances electron transfer
H3 3.8 (estimated) 3.5 Indole moiety increases HOMO density

Implications :

  • Lower ΔE values correlate with higher inhibition efficiency (e.g., II.b’s potent activity linked to ΔE ≈ 3.2 eV) .
  • Biphenyl’s extended conjugation may further reduce ΔE, improving reactivity.

Crystallographic and Stability Data

Compound Dihedral Angle (Aromatic Rings) Hydrogen Bonding Stability (Thermal/Kinetic)
Biphenyl derivative (inferred) ~1.6° (biphenyl-thiophene) O–H⋯N, C–H⋯O interactions Kinetically stable (endo isomer)
III.c 4.7° (furan-thiophene) Intramolecular N–H⋯O Moderate thermal stability
(E)-N’-(1-(5-chloro-2-hydroxyphenyl)ethylidene)thiophene-2-carbohydrazide 170.9° (amide-H orientation) Intermolecular O–H⋯N, C–H⋯O High crystallinity

Structural Insights :

  • H-bonding: Stabilizes crystal packing and biological target interactions (e.g., DNA minor groove binding) .

Biological Activity

N'-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its synthesis, characterization, and biological evaluations based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction of thiophene-2-carboxylic acid derivatives with hydrazine or its derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts may be employed to enhance yields.

Characterization Techniques

Characterization of the synthesized compound is usually performed using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information on the molecular structure.
  • Fourier Transform Infrared Spectroscopy (FTIR) : Identifies functional groups present in the compound.
  • Mass Spectrometry : Confirms molecular weight and structure.
  • X-ray Crystallography : Determines the crystal structure, if applicable.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast (MCF7), colon (HCT116), and lung (A549) cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF715.2Apoptosis induction
HCT11612.5Cell cycle arrest
A54918.3Inhibition of proliferation

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound on MCF7 cells. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis markers observed through flow cytometry analysis .
  • Antimicrobial Study : Another investigation assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus. The compound demonstrated effective inhibition at concentrations lower than traditional antibiotics, suggesting its potential as a new therapeutic agent .
  • Mechanistic Insights : Molecular docking studies have provided insights into the interaction between this compound and target proteins involved in cancer progression, indicating that it may act as an inhibitor of key enzymes related to tumor growth .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide, and how can eco-friendly methods improve yield?

  • Methodological Answer : A microwave-assisted one-pot synthesis using hydrazine monohydrate and methyl thiophene-2-carboxylate in water–methanol solvent (5 minutes, 1500 W) achieves 86.7% yield . Eco-friendly approaches minimize side products and reduce reaction time compared to traditional reflux methods. Purification involves ice-bath cooling and filtration, with structural confirmation via EI-MS and CHN analysis .

Q. How is the crystal structure of thiophene-2-carbohydrazide derivatives validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) confirms the monoclinic/P21/c space group with Z = 3. Key parameters include bond lengths (e.g., C=N at 1.296 Å) and dihedral angles (e.g., 4.7° between thiophene and carbonyl groups). Software like SHELXL/SHELXS refines data, while packing diagrams reveal intermolecular hydrogen bonds (e.g., O–H⋯N) stabilizing the lattice .

Q. What computational methods are used to predict electronic properties of thiophene-2-carbohydrazide derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-311G(d,p) level optimizes geometries and calculates HOMO-LUMO gaps (ΔE). For example, ΔE < 3 eV indicates high reactivity. Mulliken charge analysis identifies nucleophilic/electrophilic sites, while Molecular Electrostatic Potential (MEP) maps correlate with XRD-derived hydrogen bonding .

Advanced Research Questions

Q. How does amide-imidic tautomerization impact the biological activity of thiophene-2-carbohydrazide derivatives?

  • Methodological Answer : Prototropic tautomerization via proton migration (ΔG < 20 kcal/mol) generates (E)/(Z)-carbohydrazonic acid isomers. DNA docking (PDB: 1BNA) shows these tautomers crosslink DNA helices similarly to cisplatin, unlike the inert endo/exo amide isomers. Transition-state calculations (QST2 method) reveal energy barriers (~15 kcal/mol) favoring kinetic control .

Q. What advanced kinetic models explain the thermal decomposition of thiophene-2-carbohydrazide derivatives?

  • Methodological Answer : Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) isoconversional models determine activation energy (Ea) from TGA data. For example, plotting ln[ln(1−α)] vs. log β at 160°C yields a slope of −1.98, indicating second-order decomposition. Multi-step degradation is confirmed via Avrami theory .

Q. How do substituents on the biphenyl moiety influence antiproliferative activity?

  • Methodological Answer : Substituents like Cl, Br, or methoxy groups enhance cytotoxicity by altering dipole moments (e.g., 3.00 D) and binding affinity. In vitro assays (e.g., MTT against MCF-7 cells) show IC50 values correlating with HOMO localization on thiophene rings. Molecular docking (AutoDock 4.5) identifies hydrophobic interactions with kinase domains .

Q. What discrepancies exist between DFT-calculated and XRD-derived structural parameters?

  • Methodological Answer : Bond lengths (e.g., C–N: DFT 1.35 Å vs. XRD 1.32 Å) and angles (e.g., C–S–C: DFT 92° vs. XRD 88°) show minor deviations due to solvent effects in DFT. Hirshfeld Surface Analysis (HSA) reconciles hydrogen-bond distances (e.g., O⋯H: 2.2 Å calc. vs. 2.1 Å expt.) .

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